molecular formula C26H31BrN2O7 B12012715 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618081-07-5

5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12012715
CAS No.: 618081-07-5
M. Wt: 563.4 g/mol
InChI Key: VJFWSTXGLWDJTO-XTQSDGFTSA-N
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Description

5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with multiple functional groups, including bromine, hydroxyl, methoxy, diethylamino, and dimethoxybenzoyl groups. Its unique structure suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of various substituents through reactions such as bromination, hydroxylation, methoxylation, and acylation. Each step requires specific reagents and conditions, such as:

    Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydroxylation: Addition of hydroxyl groups using reagents like hydrogen peroxide or hydroxylamine.

    Methoxylation: Introduction of methoxy groups using methanol and a strong acid or base.

    Acylation: Formation of the dimethoxybenzoyl group using 3,4-dimethoxybenzoyl chloride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound’s functional groups.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromo-4-hydroxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the methoxy group on the phenyl ring.

    5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the bromine atom.

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical properties and potential biological activities that set it apart from similar compounds.

Properties

CAS No.

618081-07-5

Molecular Formula

C26H31BrN2O7

Molecular Weight

563.4 g/mol

IUPAC Name

(4E)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[2-(diethylamino)ethyl]-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31BrN2O7/c1-6-28(7-2)10-11-29-22(16-12-17(27)24(31)20(14-16)36-5)21(25(32)26(29)33)23(30)15-8-9-18(34-3)19(13-15)35-4/h8-9,12-14,22,30-31H,6-7,10-11H2,1-5H3/b23-21+

InChI Key

VJFWSTXGLWDJTO-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

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